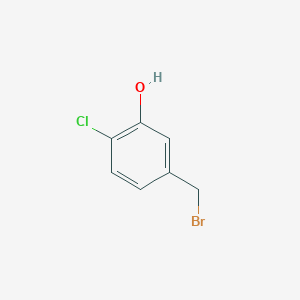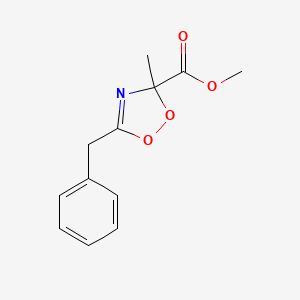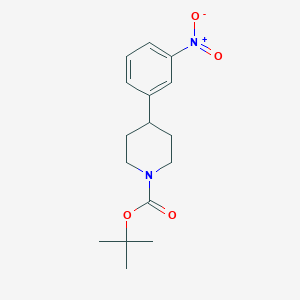![molecular formula C7H7ClIN3 B14008716 6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride) is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride) typically involves the iodination of a benzimidazole precursor. One common method includes the reaction of 2-aminobenzimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride) involves its interaction with specific molecular targets. The iodine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Iodo-1H-benzo[d]imidazol-2-amine: Iodine atom at a different position, leading to variations in properties.
1H-Benzo[d]imidazol-2-amine: Basic structure without any halogen substitution.
Uniqueness
The presence of the iodine atom at the 6th position in 6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride) imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H7ClIN3 |
|---|---|
Molecular Weight |
295.51 g/mol |
IUPAC Name |
6-iodo-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6IN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H |
InChI Key |
RUPNBADYWWTQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)

![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)

![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)

![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
